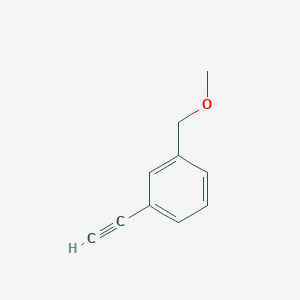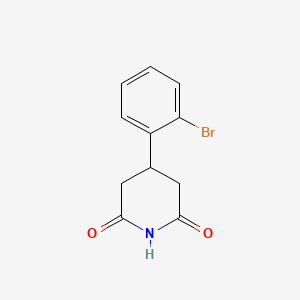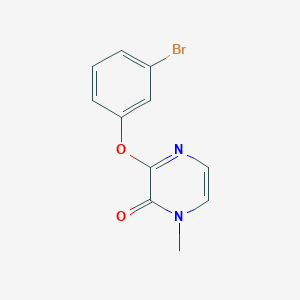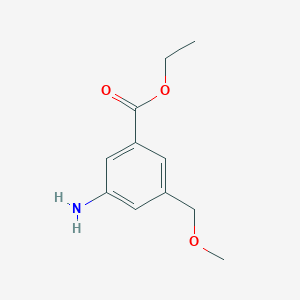
3-Bromothiophene-2-carbonyl isothiocyanate
Descripción general
Descripción
3-Bromothiophene-2-carbonyl isothiocyanate is a chemical compound with the CAS Number: 1339908-68-7 . Its molecular weight is 248.12 and its IUPAC name is 3-bromo-2-thiophenecarbonyl isothiocyanate .
Molecular Structure Analysis
The InChI code for 3-Bromothiophene-2-carbonyl isothiocyanate is 1S/C6H2BrNOS2/c7-4-1-2-11-5 (4)6 (9)8-3-10/h1-2H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromothiophene-2-carbonyl isothiocyanate include a molecular weight of 248.12 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Palladium-Catalyzed Homocoupling and Cross-Coupling
Palladium-catalyzed C-H homocoupling of bromothiophenes has been utilized in the synthesis of oligothiophenes with well-defined structures, demonstrating the compound's utility in constructing oligomeric and polymeric systems. This method enables the preparation of oligothiophenes bearing terminal C-Br bonds, which are amenable to further transformations, showcasing the compound's role in enabling versatile synthetic routes for conjugated materials (Takahashi et al., 2006).
Synthesis of N-functionalized Dithieno[3,2-b:2',3'-d]pyrroles
A general synthetic route using 3-bromothiophene derivatives has been developed for the preparation of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, crucial building blocks for new conjugated polymeric systems. This method involves palladium-catalyzed amination followed by a one-pot bromination/cyclization process, demonstrating the compound's importance in the synthesis of advanced electronic and photonic materials (Ogawa & Rasmussen, 2003).
Surface Functionalization of Nanoparticles
The synthesis and application of bromothiophene derivatives in the surface functionalization of semiconductor and metal nanoparticles have been explored. These derivatives, when modified to contain the chelating carbodithioate group, prove effective in attaching to various surfaces, indicating their utility in materials chemistry for the modification and stabilization of nanoscale materials (Querner et al., 2006).
Development of Conducting Polymers
The application of 3-bromothiophene in the development of conducting polymers has been demonstrated, particularly in the synthesis of polythiophenes with varied morphologies and electrical properties. This research underscores the role of bromothiophene derivatives in the fabrication of materials with potential applications in electronics and optoelectronics (Massoumi et al., 2014).
Electrochemical Synthesis and Functionalization
Bromothiophene derivatives have been used in electrochemical synthesis processes to construct conjugated systems with specific functionalities. These methodologies highlight the compound's utility in creating materials with tailored electronic properties, relevant for organic electronics and sensor technologies (Durandetti et al., 1997).
Propiedades
IUPAC Name |
3-bromothiophene-2-carbonyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrNOS2/c7-4-1-2-11-5(4)6(9)8-3-10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQECXOBHUFFGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiophene-2-carbonyl isothiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)

![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)


![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)

![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)

![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)